N-methyl-N-acetyl-3,4-methylenedioxybenzylamine
CAS No.: 168705-70-2
Cat. No.: VC6579848
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168705-70-2 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide |
| Standard InChI | InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3 |
| Standard InChI Key | JIWDGIYBLGMPRV-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 |
Introduction
N-methyl-N-acetyl-3,4-methylenedioxybenzylamine is a chemical compound that belongs to the class of substituted benzylamines. It is characterized by its unique structure, which includes a methylenedioxy group and an acetamide functional group. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.
Synthesis
The synthesis of N-methyl-N-acetyl-3,4-methylenedioxybenzylamine typically involves the acetylation of N-methyl-3,4-methylenedioxybenzylamine using acetic anhydride or acetyl chloride as the acetylating agent. This process requires careful control of reaction conditions to ensure high yield and purity.
Pharmacological Effects
Research indicates that N-methyl-N-acetyl-3,4-methylenedioxybenzylamine may exhibit various biological activities, including:
-
Antiproliferative Activity: Studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent .
Mechanism of Action
While specific mechanisms of action are not fully elucidated, compounds with similar structures often interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
Toxicological Profile
N-methyl-N-acetyl-3,4-methylenedioxybenzylamine has been associated with certain hazards:
Handling Precautions
When handling this compound, it is essential to use appropriate personal protective equipment (PPE) such as gloves and goggles to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume